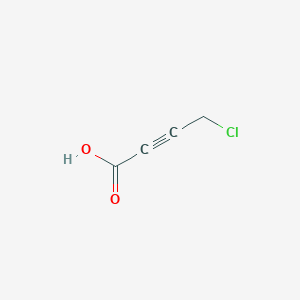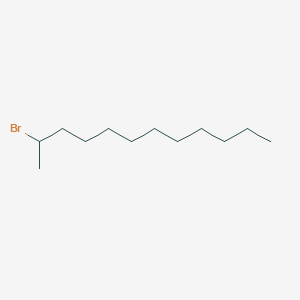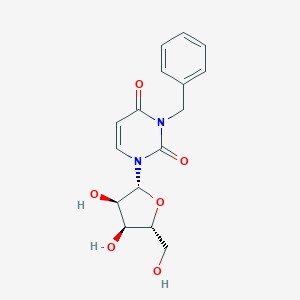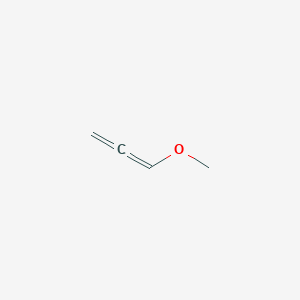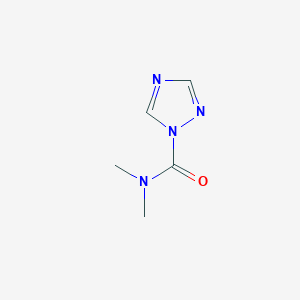
N,N-dimethyl-1,2,4-triazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1,2,4-triazole-1-carboxamide, also known as DMTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. DMTC has been shown to exhibit a range of interesting properties, including antifungal and antibacterial activity, as well as potential applications in cancer research.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-1,2,4-triazole-1-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in target cells. In microbiology, N,N-dimethyl-1,2,4-triazole-1-carboxamide is thought to inhibit the synthesis of key components of the fungal or bacterial cell wall, leading to cell death. In cancer research, N,N-dimethyl-1,2,4-triazole-1-carboxamide is thought to inhibit the activity of key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit a range of interesting biochemical and physiological effects, including antifungal and antibacterial activity, as well as potential anticancer activity. In addition, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potent antioxidant activity, making it a promising candidate for the development of new antioxidant agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-dimethyl-1,2,4-triazole-1-carboxamide for lab experiments is its broad range of biological activities, which makes it a versatile tool for studying a variety of biological processes. In addition, N,N-dimethyl-1,2,4-triazole-1-carboxamide is relatively easy to synthesize and purify, making it readily accessible to researchers. However, one limitation of N,N-dimethyl-1,2,4-triazole-1-carboxamide is its potential toxicity, particularly at high concentrations. Researchers must take care to use appropriate safety measures when working with this compound.
Direcciones Futuras
There are a number of exciting future directions for research on N,N-dimethyl-1,2,4-triazole-1-carboxamide. One area of interest is the development of new antimicrobial agents based on N,N-dimethyl-1,2,4-triazole-1-carboxamide, which could be used to combat the growing problem of antibiotic resistance. Another area of interest is the development of new anticancer agents based on N,N-dimethyl-1,2,4-triazole-1-carboxamide, which could be used to treat a range of different types of cancer. Finally, there is potential for N,N-dimethyl-1,2,4-triazole-1-carboxamide to be used as a tool for studying a variety of biological processes, including the mechanisms of action of other drugs and the molecular basis of disease.
Métodos De Síntesis
N,N-dimethyl-1,2,4-triazole-1-carboxamide can be synthesized using a variety of methods, including the reaction of dimethylamine with 4-amino-1,2,4-triazole-3-carboxylic acid, or the reaction of dimethylamine with 4-amino-1,2,4-triazole-3-thiol. These reactions can be carried out using a variety of solvents and catalysts, and the resulting product can be purified using a range of techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N,N-dimethyl-1,2,4-triazole-1-carboxamide has been widely studied for its potential applications in scientific research, particularly in the fields of microbiology and cancer research. In microbiology, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potent antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents. In cancer research, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potential anticancer activity, with studies indicating that it may be able to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
Número CAS |
14803-76-0 |
|---|---|
Nombre del producto |
N,N-dimethyl-1,2,4-triazole-1-carboxamide |
Fórmula molecular |
C5H8N4O |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-8(2)5(10)9-4-6-3-7-9/h3-4H,1-2H3 |
Clave InChI |
UQZKBTNSPMSIPH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N1C=NC=N1 |
SMILES canónico |
CN(C)C(=O)N1C=NC=N1 |
Sinónimos |
1H-1,2,4-Triazole-1-carboxamide,N,N-dimethyl-(8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



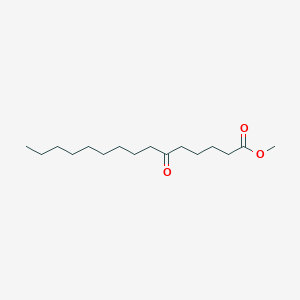
![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
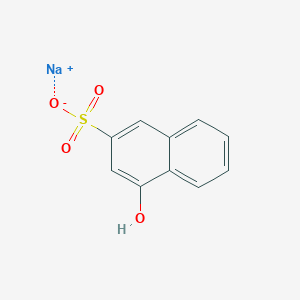
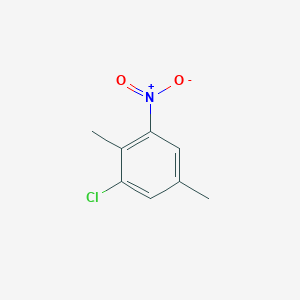
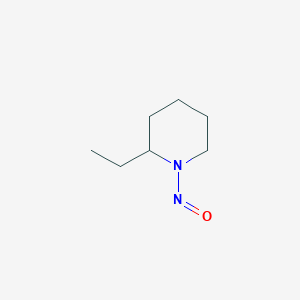
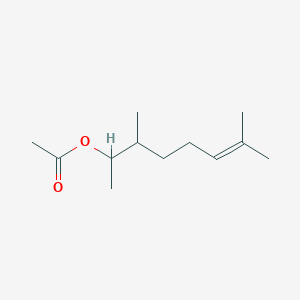
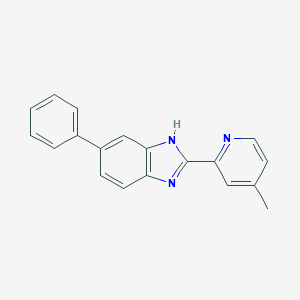
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)

![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
